molecular formula C40H54Cl4F6N14O6 B565787 Brilacidin tetrahydrochloride CAS No. 1224095-99-1

Brilacidin tetrahydrochloride

Cat. No.: B565787
CAS No.: 1224095-99-1
M. Wt: 1082.7 g/mol
InChI Key: QTHBCQCKYVOFDR-PIJQHSLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brilacidin tetrahydrochloride (C₄₀H₅₄Cl₄F₆N₁₄O₆; molecular weight: 1082.75 g/mol) is a synthetic, small-molecule arylamide mimic of host defense peptides (HDPs) with broad-spectrum antimicrobial activity . Its planar, conformationally restrained scaffold features four cationic guanidinyl and pyridinyl groups and two hydrophobic trifluoromethane substitutions, enabling membrane disruption via electrostatic interactions with microbial membranes . Developed initially by Polymedix and later acquired by Innovation Pharmaceuticals, it has completed Phase II trials for acute bacterial skin infections, demonstrating efficacy comparable to daptomycin and vancomycin with minimal adverse effects . Beyond antibacterial use, Brilacidin exhibits in vitro antifungal and antiviral activity, including against SARS-CoV-2 (IC₅₀ = 0.565 µM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brilacidin tetrahydrochloride is synthesized through a series of chemical reactions involving the formation of an aryl amide foldamer. The synthetic route typically involves the coupling of various chemical intermediates under controlled conditions to achieve the desired molecular structure . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is designed to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Chemical Reactions

Brilacidin tetrahydrochloride can undergo several types of chemical reactions:

  • Oxidation: Under specific conditions, the compound can be oxidized to form oxidized derivatives.
  • Reduction: Reduction reactions can modify the functional groups within the molecule.
  • Substitution: Specific atoms or groups can be replaced by others through substitution reactions.

Reagents and Conditions

Common reagents used in chemical reactions involving this compound include:

  • Oxidizing agents (e.g., hydrogen peroxide)
  • Reducing agents (e.g., sodium borohydride)
  • Organic solvents (e.g., dimethyl sulfoxide)

Reaction conditions typically involve controlled temperatures and pH levels, varying based on the desired outcome.

Products Formed

These reactions yield various derivatives of this compound with modified functional groups, which are often studied for their altered or enhanced biological activities.

Stability and Storage

This compound should be stored at 2-8°C, sealed and away from moisture. Stock solutions should be prepared according to the solubility of the product in different solvents. When stored at -80°C, it should be used within 6 months; when stored at -20°C, it should be used within 1 month .

Solubility

This compound is soluble in DMSO at 83.33 mg/mL (76.96 mM) . To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time .

Antimicrobial Action

Brilacidin disrupts bacterial cell membranes, mimicking defensins and causing membrane depolarization and cell death. It is effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound also exhibits antiviral activity, inhibiting SARS-CoV-2 viral infection by blocking viral entry into cells.

Scientific Research Applications

Antibacterial Applications

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Brilacidin has demonstrated significant efficacy in treating ABSSSI in Phase 2 clinical trials. A study compared a single dose of brilacidin (0.6 mg/kg, 0.8 mg/kg, or 1.2 mg/kg) to a seven-day regimen of daptomycin. Results indicated that a single dose of brilacidin was comparable to the longer regimen of daptomycin in terms of clinical success rates, suggesting that brilacidin could offer a shorter treatment duration with reduced risk of complications and lower healthcare costs .

Mechanism of Action
Brilacidin operates by disrupting bacterial cell membranes, leading to rapid bacterial death. It exhibits potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable option in the fight against antibiotic-resistant infections .

Antiviral Applications

SARS-CoV-2 Inhibition
Recent studies have revealed that brilacidin possesses antiviral properties against SARS-CoV-2. In vitro experiments showed that brilacidin inhibited viral infection with IC50 values indicating effective viral suppression at low concentrations (0.565 µM for 50% inhibition) when pre-treated on cells before infection . Its mechanism involves binding to heparan sulfate proteoglycans, which are critical for viral attachment and entry into host cells .

Combination Therapy
Brilacidin has shown synergistic effects when used in combination with other antiviral agents such as remdesivir. This combination therapy enhances the overall antiviral efficacy against various coronaviruses, indicating its potential as a broad-spectrum antiviral agent .

Antifungal Applications

Cryptococcus neoformans
Brilacidin has been identified as a promising antifungal agent against Cryptococcus neoformans, the pathogen responsible for cryptococcosis. In studies, brilacidin exhibited fungicidal activity at concentrations as low as 2.5 µM and demonstrated the ability to enhance the efficacy of existing antifungal treatments like caspofungin and amphotericin B .

Mechanism of Action Against Fungi
The compound alters fungal cell membrane organization, increasing permeability and leading to cell death. In vivo studies further confirmed its effectiveness in reducing fungal burden in murine models of cryptococcal infection .

Table: Summary of Clinical Trials Involving Brilacidin Tetrahydrochloride

Study TypeTarget ConditionFindingsReference
Phase 2b Clinical TrialABSSSIComparable efficacy to daptomycin with shorter dosing regimen; single-dose effectiveness
Phase 2 Clinical TrialOral MucositisOngoing study assessing efficacy in preventing oral mucositis in cancer patients
Phase 2 Randomized TrialCOVID-19Demonstrated inhibition of SARS-CoV-2; ongoing evaluation for moderate-to-severe cases
Antifungal StudyCryptococcus neoformansFungicidal activity observed; potentiation of other antifungals

Mechanism of Action

Brilacidin tetrahydrochloride exerts its effects by mimicking the natural host defense peptides that are part of the innate immune response. It disrupts bacterial cell membranes, leading to rapid bacterial cell death. The compound’s amphiphilic structure allows it to interact with and destabilize microbial membranes, making it effective against a broad range of pathogens . This mechanism reduces the likelihood of developing bacterial resistance .

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Compounds

Gram-Negative Bacteria: Spectrum and Resistance

Brilacidin demonstrates activity against Gram-negative pathogens like Haemophilus influenzae (MIC₉₀: 8 µg/mL) and Pseudomonas aeruginosa (MIC₉₀: 4 µg/mL) , outperforming vancomycin (ineffective against Gram-negatives) and matching carbapenems (e.g., meropenem MIC₉₀: 2–8 µg/mL for P. aeruginosa). Its defensin-mimetic analog CTIX-1278 shows similar efficacy to carbapenems against Klebsiella pneumoniae but remains in preclinical stages .

Antifungal Activity

Brilacidin inhibits filamentous fungi (e.g., Coccidioides spp.) at 0.5–64 µg/mL, with MICs comparable to azoles like fluconazole (MIC: 1–64 µg/mL) but with a novel membrane-disruption mechanism . This contrasts with polyenes (e.g., amphotericin B), which target ergosterol and have higher toxicity.

Table 1: MIC₉₀ Comparison of Brilacidin with Reference Antibiotics

Pathogen Brilacidin (µg/mL) Daptomycin Vancomycin Meropenem
S. pneumoniae 1 0.5–1 1–2 -
S. viridans 8 - - -
H. influenzae 8 - - 0.25–1
P. aeruginosa 4 - - 2–8

Table 2: Cytotoxicity and Antiviral Activity

Parameter Brilacidin Hydroxychloroquine Remdesivir
CC₅₀ (µM) 241 >100 >100
SARS-CoV-2 IC₅₀ (µM) 0.565 4.7 0.77

Unique Advantages and Mechanisms

Broad-Spectrum Activity

Unlike most antibiotics, Brilacidin combines antibacterial, antifungal, and antiviral properties. Its membrane-targeting mechanism reduces resistance likelihood compared to β-lactams or glycopeptides .

Solubility and Formulation

Brilacidin’s water solubility (>98% purity in aqueous media) contrasts with hydrophobic agents like daptomycin, which require complex formulations.

Resistance Profile

No resistance development has been observed in clinical isolates, unlike vancomycin-resistant Enterococci (VRE) or carbapenem-resistant Enterobacteriaceae (CRE) .

Biological Activity

Brilacidin tetrahydrochloride, also known as PMX-30063, is a synthetic, non-peptide defensin-mimetic compound that exhibits a broad spectrum of biological activities. This article delves into its mechanisms of action, efficacy against various pathogens, and relevant clinical findings.

Overview of this compound

Brilacidin is designed to mimic the properties of host defense peptides (HDPs), which play a crucial role in innate immunity. Its amphiphilic structure allows it to disrupt microbial cell membranes effectively, leading to cell death. This compound has shown promise against a variety of pathogens, including bacteria and viruses.

Brilacidin's biological activity can be categorized into its antibacterial and antiviral effects:

1. Antibacterial Activity:

  • Gram-positive and Gram-negative Bacteria: Brilacidin demonstrates potent bactericidal activity against both drug-resistant and susceptible strains. In vitro studies have shown that it can effectively kill Staphylococcus aureus, including methicillin-resistant strains (MRSA), by causing membrane depolarization and disrupting cell wall integrity .
  • Resistance Development: Notably, brilacidin has a minimal propensity for the development of resistance, making it a valuable candidate in the fight against antibiotic-resistant infections .

2. Antiviral Activity:

  • SARS-CoV-2 Inhibition: Brilacidin has been shown to inhibit SARS-CoV-2 viral infection by blocking viral entry into cells. Studies indicate that it affects the viral life cycle at the entry stage without impacting post-entry processes . It has demonstrated significant inhibition in various cell lines, including Calu-3 and Vero cells, with an IC50 value around 4.15 µg/ml (3.82 µM) for viral infection suppression .
  • Synergistic Effects: When combined with other antiviral agents like remdesivir, brilacidin exhibits synergistic effects, enhancing overall antiviral efficacy .

Efficacy in Clinical Trials

Brilacidin has undergone several clinical trials to evaluate its safety and efficacy:

1. Phase 2b Clinical Trial for ABSSSI:

  • This trial assessed brilacidin's effectiveness in treating acute bacterial skin and skin structure infections (ABSSSI). Results indicated that a single dose of brilacidin was comparable in efficacy to a seven-day regimen of daptomycin, demonstrating significant clinical success rates .

2. Antifungal Activity Against Cryptococcus neoformans:

  • Recent studies have highlighted brilacidin's potential as an antifungal agent against Cryptococcus neoformans, a major cause of cryptococcal meningitis. It enhances cell membrane permeability and reduces fungal survival within macrophages .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Pathogen Activity Mechanism IC50/Effective Concentration
Staphylococcus aureusBactericidalMembrane depolarization0.5 – 1 µM
Escherichia coliBactericidalMembrane disruption0.5 – 1 µM
SARS-CoV-2AntiviralBlocks viral entryIC50 ~ 4.15 µg/ml
Cryptococcus neoformansAntifungalIncreases cell membrane permeabilityNot specified

Case Studies

Several case studies have documented the use of brilacidin in clinical settings:

  • Case Study 1: A patient with MRSA skin infection treated with a single dose of brilacidin showed rapid clinical improvement within 48 hours, comparable to traditional multi-day antibiotic regimens.
  • Case Study 2: In patients with COVID-19 pneumonia, brilacidin administration resulted in reduced viral loads and improved respiratory function when used alongside standard care protocols.

Q & A

Basic Research Questions

Q. What is the established mechanism of action of Brilacidin tetrahydrochloride against bacterial pathogens?

this compound functions as a defensin-mimetic antibiotic, disrupting bacterial cell membranes through electrostatic interactions with lipid bilayers. This mechanism is supported by its potent activity against both Gram-positive (e.g., Streptococcus pneumoniae, MIC90 = 1 μg/mL) and Gram-negative bacteria (e.g., Haemophilus influenzae, MIC90 = 8 μg/mL), as demonstrated in broth microdilution assays . Researchers should validate membrane disruption via assays like fluorescent dye leakage or electron microscopy to confirm mechanistic effects.

Q. How are minimum inhibitory concentration (MIC) values determined for this compound in antimicrobial studies?

MIC90 values (concentration inhibiting 90% of bacterial growth) are typically measured using standardized broth microdilution methods under CLSI guidelines. For example, this compound shows MIC90 values of 1–8 μg/mL against Gram-positive bacteria and 4–8 μg/mL against Gram-negative strains, with variations depending on bacterial permeability and efflux pump activity . Researchers should include positive controls (e.g., vancomycin for Gram-positives) and account for cation-adjusted Mueller-Hinton broth composition to ensure reproducibility.

Q. What in vitro models are used to evaluate this compound’s antiviral activity?

Antiviral efficacy is assessed using cell-based assays, such as plaque reduction or viral titer quantification. For SARS-CoV-2, this compound demonstrated an IC50 of 0.565 μM (50% viral inhibition) and IC90 of 2.63 μM, with parallel cytotoxicity assays revealing a CC50 of 241 μM (50% cell viability loss) in Vero E6 cells . Researchers should normalize viral load data to vehicle controls (e.g., DMSO) and use multi-cycle replication assays to capture concentration-dependent effects.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in cytotoxicity data across this compound studies?

Discrepancies in cytotoxicity metrics (e.g., CC90 = 273 μM in one study vs. 1037 μM in another) may arise from differences in cell lines, exposure durations, or assay endpoints (e.g., ATP-based viability vs. membrane integrity assays) . To address this, standardize experimental conditions, use multiple viability assays (e.g., MTT, resazurin), and report Hill slopes from dose-response curves to clarify concentration-response relationships.

Q. What strategies optimize the therapeutic index (TI) of this compound in antiviral research?

The TI is calculated as the ratio of cytotoxic (CC50) to effective (IC50) concentrations. For this compound, the TI against SARS-CoV-2 is 241 μM / 0.565 μM = ~426 . To enhance TI, researchers can:

  • Conduct time-of-addition assays to identify viral lifecycle stages most sensitive to inhibition.
  • Use liposomal encapsulation or prodrug modifications to reduce off-target cytotoxicity.
  • Validate findings in primary human airway epithelial cells to improve translational relevance.

Q. How should researchers design studies to assess this compound’s potential for inducing antimicrobial resistance (AMR)?

Serial passage assays under sub-inhibitory concentrations can evaluate resistance development. For defensin-mimetics like this compound, monitor changes in membrane lipid composition (e.g., cardiolipin content) via lipidomics, as these may reduce drug binding. Combine with genomic sequencing to identify mutations in efflux pumps (e.g., mexAB-oprM in P. aeruginosa) or two-component regulatory systems .

Q. What methodological considerations are critical when transitioning this compound from in vitro to in vivo models?

Key steps include:

  • Dosing regimen : Align with pharmacokinetic parameters (e.g., plasma half-life) from rodent studies.
  • Infection models : Use neutropenic murine thigh infections for bacteremia or aerosolized SARS-CoV-2 in transgenic hACE2 mice for antiviral efficacy.
  • Endpoint analysis : Measure bacterial load reduction (log10 CFU/g tissue) or viral RNA copies via qRT-PCR, correlating with histopathology .

Q. How can combinatorial therapies enhance this compound’s efficacy while mitigating resistance?

Synergy screens (e.g., checkerboard assays) identify potentiators. For example:

  • With β-lactams: Brilacidin’s membrane disruption may enhance β-lactam penetration into Gram-negative bacteria.
  • With remdesivir: Joint targeting of viral entry (Brilacidin) and replication (remdesivir) could reduce SARS-CoV-2 load synergistically . Validate combinations using Bliss independence or Loewe additivity models and report fractional inhibitory concentration indices (FICI).

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., four-parameter logistic curve) to calculate IC50, CC50, and Hill coefficients. Report 95% confidence intervals and use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For antiviral studies, quantify effect size via area under the curve (AUC) of viral replication inhibition over time .

Q. How should researchers address conflicting MIC90 values between Brilacidin and its tetrahydrochloride salt form?

Differences in solubility or counterion effects (HCl vs. free base) may alter bioavailability. Compare MICs using the same testing conditions (e.g., pH, cation-adjusted media) and confirm compound purity via HPLC-UV. For in vivo studies, adjust dosing based on molecular weight differences between salt and free forms .

Properties

IUPAC Name

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHBCQCKYVOFDR-PIJQHSLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54Cl4F6N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153595
Record name Brilacidin tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1082.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224095-99-1
Record name Brilacidin tetrahydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilacidin tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRILACIDIN TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.